N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
CAS No.: 885911-02-4
Cat. No.: VC6526994
Molecular Formula: C17H16N2O3S3
Molecular Weight: 392.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885911-02-4 |
|---|---|
| Molecular Formula | C17H16N2O3S3 |
| Molecular Weight | 392.51 |
| IUPAC Name | 2-(4-methylphenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O3S3/c1-11-3-5-12(6-4-11)23-10-16(20)19-17-18-14-8-7-13(25(2,21)22)9-15(14)24-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | FCICNSYYMFKUGH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole core substituted with a methylsulfonyl group at the 6-position and an acetamide group at the 2-position. The acetamide side chain is further modified with a p-tolylthio moiety (), contributing to its hydrophobicity and potential for target binding. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-methylphenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
| Molecular Formula | ||
| Molecular Weight | 392.51 g/mol | |
| SMILES | CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| InChI Key | FCICNSYYMFKUGH-UHFFFAOYSA-N |
The methylsulfonyl group () enhances electrophilicity and hydrogen-bonding capacity, while the p-tolylthio group () may influence lipid solubility and membrane permeability .
Solubility and Stability
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide involves multi-step reactions, typically starting from benzothiazole precursors. A plausible route includes:
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Sulfonation of Benzothiazole: Introduction of the methylsulfonyl group via oxidation of a methylthio intermediate using agents like hydrogen peroxide or oxone.
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Acetamide Formation: Condensation of 2-aminobenzothiazole with chloroacetyl chloride, followed by nucleophilic substitution with p-toluenethiol .
A related synthesis of 2-chloro-N-(methylsulfonyl)acetamide (CAS No. 202658-88-6) achieved a 94% yield using methylsulfonamide and chloroacetyl chloride in ethyl acetate at 65°C . Adapting this method, the target compound could be synthesized by substituting p-toluenethiol for the chloride in later steps.
Reactivity Profile
Key functional groups govern reactivity:
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Amide Group: Participates in hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
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Methylsulfonyl Group: Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 4-position of the benzothiazole ring.
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Thioether Linkage: Susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions.
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound. Computational predictions using tools like SwissADME indicate high gastrointestinal absorption (GI = 85%) but poor blood-brain barrier penetration (BBB = 0.12) .
Synthetic Optimization
Current yields for intermediates like 2-chloro-N-(methylsulfonyl)acetamide reach 94% , but the final compound’s synthesis requires optimization. Future work should explore catalysts (e.g., DMAP) or microwave-assisted reactions to improve efficiency.
Target Identification
Proteomic profiling and CRISPR screening could identify molecular targets. Hypothesized targets include:
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Heat Shock Protein 90 (HSP90): Due to structural similarity to geldanamycin analogs.
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PI3K/Akt Pathway: Sulfonyl groups often modulate this oncogenic signaling cascade.
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